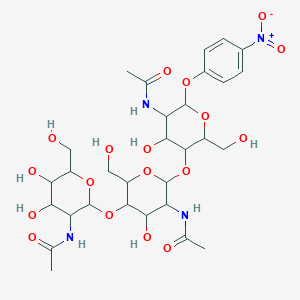

4-Nitrophenyl beta-D-N,N',N''-triacetylchitotriose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Nitrophenyl beta-D-N,N’,N’‘-triacetylchitotriose is a synthetic compound used primarily as a substrate for the hydrolytic activity of chitinase enzymes. It is composed of a 4-nitrophenyl group attached to a beta-D-N,N’,N’'-triacetylchitotriose moiety. This compound is particularly useful in biochemical assays to measure chitinase activity by releasing a chromogenic end product, 4-nitrophenol, which can be measured spectrophotometrically at 405 nm .

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose is the chitinase enzyme . Chitinase is an enzyme that catalyzes the breakdown of chitin, a component of the cell walls of fungi and the exoskeletons of insects and crustaceans .

Mode of Action

4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose acts as a substrate for the hydrolytic activity of the chitinase enzyme . The compound undergoes enzymatic hydrolysis, leading to the release of a chromogenic end product, p-nitrophenol . This reaction can be measured at 405 nm .

Biochemical Pathways

The action of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose affects the chitin degradation pathway . By serving as a substrate for chitinase, it facilitates the breakdown of chitin, thereby influencing the biochemical processes associated with chitin metabolism .

Pharmacokinetics

Its solubility in dmso, which is between 980-1020 mg/mL , suggests that it may have good bioavailability.

Result of Action

The hydrolysis of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose by chitinase results in the release of p-nitrophenol . This reaction can be used to measure the activity of chitinase, providing a useful tool for studying the role of this enzyme in various biological contexts .

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose interacts with enzymes such as chitinase and lysozyme . The compound is a substrate for these enzymes, and its hydrolysis results in the release of chromogenic end product p-nitrophenol .

Molecular Mechanism

The molecular mechanism of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose involves its interaction with enzymes like chitinase. The compound acts as a substrate for the enzyme, leading to its hydrolysis and the release of p-nitrophenol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose involves the acetylation of chitin oligosaccharides followed by the attachment of the 4-nitrophenyl group. The general synthetic route includes:

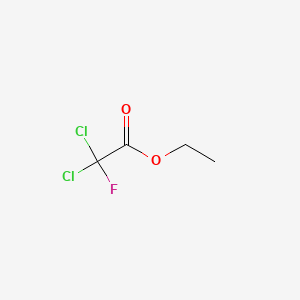

Acetylation of Chitin Oligosaccharides: Chitin oligosaccharides are treated with acetic anhydride in the presence of a base such as pyridine to form N,N’,N’'-triacetylchitotriose.

Attachment of 4-Nitrophenyl Group: The triacetylchitotriose is then reacted with 4-nitrophenyl chloroformate in the presence of a base like triethylamine to form 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose.

Industrial Production Methods

Industrial production methods for 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl beta-D-N,N’,N’‘-triacetylchitotriose primarily undergoes hydrolysis reactions catalyzed by chitinase enzymes. The hydrolysis results in the cleavage of the glycosidic bonds, releasing 4-nitrophenol and N,N’,N’'-triacetylchitotriose fragments .

Common Reagents and Conditions

Chitinase Enzymes: These enzymes catalyze the hydrolysis of the compound.

Buffer Solutions: Typically, phosphate buffer solutions at pH 6.0-7.0 are used to maintain optimal enzyme activity.

Temperature: Reactions are usually carried out at 37°C to mimic physiological conditions.

Major Products Formed

The major product formed from the hydrolysis of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose is 4-nitrophenol, which is a chromogenic compound that can be easily detected and quantified .

Scientific Research Applications

4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its applications include:

Chitinase Activity Assays: Used as a substrate to measure the activity of chitinase enzymes in various organisms, including plants, fungi, and bacteria.

Enzyme Kinetics Studies: Helps in studying the kinetics of chitinase enzymes by providing a measurable end product.

Drug Development:

Biological Research: Assists in understanding the role of chitinases in biological processes such as cell wall degradation and pathogen defense.

Comparison with Similar Compounds

Similar Compounds

4-Nitrophenyl N,N’-diacetyl-beta-D-chitobioside: Another substrate for chitinase enzymes, used for measuring exochitinase activity.

4-Methylumbelliferyl beta-D-N,N’,N’'-triacetylchitotrioside: A fluorogenic substrate used in chitinase assays.

4-Nitrophenyl N-acetyl-beta-D-glucosaminide: Used for measuring the activity of N-acetyl-beta-D-glucosaminidases.

Uniqueness

4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose is unique due to its specific use in measuring endochitinase activity, providing a chromogenic end product that is easily quantifiable. Its structure allows for the release of 4-nitrophenol upon hydrolysis, making it a valuable tool in biochemical assays .

Properties

IUPAC Name |

N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N4O18/c1-11(38)31-19-23(42)22(41)16(8-35)48-29(19)51-27-18(10-37)50-30(21(25(27)44)33-13(3)40)52-26-17(9-36)49-28(20(24(26)43)32-12(2)39)47-15-6-4-14(5-7-15)34(45)46/h4-7,16-30,35-37,41-44H,8-10H2,1-3H3,(H,31,38)(H,32,39)(H,33,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYYAJFSFHIFNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N4O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399448 |

Source

|

| Record name | 4-Nitrophenyl 2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7699-38-9 |

Source

|

| Record name | 4-Nitrophenyl 2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethan-1-one hydrobromide](/img/structure/B1587255.png)

![Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate](/img/new.no-structure.jpg)

![2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B1587276.png)